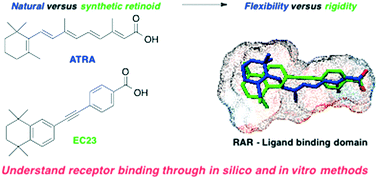The molecular basis of the interactions between synthetic retinoic acid analogues and the retinoic acid receptors†‡
MedChemComm Pub Date: 2017-01-20 DOI: 10.1039/C6MD00680A
Abstract
All-trans-retinoic acid (ATRA) and its synthetic analogues EC23 and EC19 direct cellular differentiation by interacting as ligands for the retinoic acid receptor (RARα, β and γ) family of nuclear receptor proteins. To date, a number of crystal structures of natural and synthetic ligands complexed to their target proteins have been solved, providing molecular level snap-shots of ligand binding. However, a deeper understanding of receptor and ligand flexibility and conformational freedom is required to develop stable and effective ATRA analogues for clinical use. Therefore, we have used molecular modelling techniques to define RAR interactions with ATRA and two synthetic analogues, EC19 and EC23, and compared their predicted biochemical activities to experimental measurements of relative ligand affinity and recruitment of coactivator proteins. A comprehensive molecular docking approach that explored the conformational space of the ligands indicated that ATRA is able to bind the three RAR proteins in a number of conformations with one extended structure being favoured. In contrast the biologically-distinct isomer, 9-cis-retinoic acid (9CRA), showed significantly less conformational flexibility in the RAR binding pockets. These findings were used to inform docking studies of the synthetic retinoids EC23 and EC19, and their respective methyl esters. EC23 was found to be an excellent mimic for ATRA, and occupied similar binding modes to ATRA in all three target RAR proteins. In comparison, EC19 exhibited an alternative binding mode which reduces the strength of key polar interactions in RARα/γ but is well-suited to the larger RARβ binding pocket. In contrast, docking of the corresponding esters revealed the loss of key polar interactions which may explain the much reduced biological activity. Our computational results were complemented using an in vitro binding assay based on FRET measurements, which showed that EC23 was a strongly binding, pan-agonist of the RARs, while EC19 exhibited specificity for RARβ, as predicted by the docking studies. These findings can account for the distinct behaviour of EC23 and EC19 in cellular differentiation assays, and additionally, the methods described herein can be further applied to the understanding of the molecular basis for the selectivity of different retinoids to RARα, β and γ.

Recommended Literature
- [1] Implementation and validation of a multi-purpose virtual spectrometer for large systems in complex environments†
- [2] Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design†
- [3] Atomic scale modulation strategies and crystal phase transition of flower-like CoAl layered double hydroxides for supercapacitors†
- [4] Electrostatic assemblies of molecularly imprinted polymers on the surface of electrospun nanofiber membranes for the point-of-care detection of thiodiglycol, a sulfur mustard poisoning metabolic marker†
- [5] Insoluble oxalates modified K2XF6:Mn4+ (X = Ti, Ge, Si) red-emitting phosphors exhibiting excellent moisture resistance and luminescence for warm white light-emitting diodes†
- [6] Nitrene. Part VI. Reaction of 6′-nitropapaverine and its analogue with triethyl phosphite
- [7] Terrestrial ecosystems, increased solar ultraviolet radiation and interactions with other climatic change factors†
- [8] N, P, S co-doped hollow carbon polyhedra derived from MOF-based core–shell nanocomposites for capacitive deionization†
- [9] Computational investigation of CO2 electroreduction on tin oxide and predictions of Ti, V, Nb and Zr dopants for improved catalysis†
- [10] Phenanthridine 5-oxides with acetylenic ester and the preparation of dibenzo[e,g]indolizine










